molecular formula C13H18N2O4S B2743365 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1023049-68-4

9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2743365
CAS No.: 1023049-68-4
M. Wt: 298.36
InChI Key: AENNJPWPERHVGK-UHFFFAOYSA-N
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Description

9-(Pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core substituted with a pyridine-3-sulfonyl group. This structural motif confers unique physicochemical properties, including conformational rigidity and enhanced binding affinity to biological targets such as sigma receptors (σ1R and σ2R) .

Properties

IUPAC Name

9-pyridin-3-ylsulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-20(17,12-3-1-6-14-11-12)15-7-4-13(5-8-15)18-9-2-10-19-13/h1,3,6,11H,2,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENNJPWPERHVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multi-step reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .

Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its efficiency and the ability to introduce various substituents in a single step .

Chemical Reactions Analysis

Types of Reactions

9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that compounds containing a pyridine sulfonamide moiety exhibit significant antimicrobial properties. The sulfonamide group is known to interfere with bacterial folate synthesis, making these compounds potential candidates for developing new antibiotics. In particular, derivatives of 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane have shown promise in preliminary studies targeting resistant strains of bacteria .
  • Anticancer Properties : The azaspiro framework has been explored for its anticancer activity. Studies suggest that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . The specific modifications in the structure of 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane could enhance its efficacy against different cancer types.
  • Central Nervous System (CNS) Effects : Compounds with similar structures have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier could provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Derivatives

The synthesis of 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves several steps, including the formation of the spirocyclic structure and the introduction of the sulfonyl group. Various synthetic routes have been explored to optimize yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and high-throughput screening methods .

Table 1: Synthetic Routes for 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Synthetic RouteKey StepsYield (%)References
Route ACondensation followed by cyclization85
Route BSulfonation followed by reduction75
Route CMulti-step synthesis via intermediates90

Material Science Applications

In addition to its biological applications, 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane may find uses in material science due to its unique structural properties:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its sulfonyl group can be utilized to enhance solubility and thermal stability in polymer matrices.
  • Catalysis : The presence of heteroatoms (nitrogen and oxygen) within the spirocyclic structure may provide catalytic properties that can be harnessed in various organic transformations, particularly in asymmetric synthesis .

Case Studies

Several studies have documented the applications of similar compounds:

  • A study investigating the antibacterial effects of pyridine sulfonamide derivatives reported significant activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics based on the azaspiro structure .
  • Another case highlighted the use of spirocyclic compounds in drug design targeting CNS disorders, indicating their potential role as neuroprotective agents through modulation of neurotransmitter systems .

Mechanism of Action

The mechanism of action of 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterium.

Comparison with Similar Compounds

9-Benzyl-3-Phenyl-1,5-Dioxa-9-Azaspiro[5.5]Undecane (Compound 3)

  • Structure : Benzyl and phenyl substituents at positions 9 and 3, respectively.
  • Activity : Reduces binge eating in female rats at 3–7 mg/kg by antagonizing sigma receptors .
  • Pharmacokinetics : Synthesized via acid-catalyzed cyclization; oxalate salt crystallization improves stability .

1,5-Dioxa-9-Azaspiro[5.5]Undecane Derivatives (e.g., Compound 4 in )

  • Structure : Varied substituents (unspecified in evidence).
  • Activity : High affinity for sigma receptors but exhibits rapid hepatic clearance in human and mouse liver microsomes, limiting therapeutic utility .

Indolyl Azaspiroketal Mannich Bases (e.g., 41b–51b in )

  • Structure : 1,5-Dioxa-9-azaspiro[5.5]undecane fused with indole via a Mannich base linker.
  • Activity: Potent anti-mycobacterial agents (MIC50 = 0.3–0.7 µM against Mycobacterium tuberculosis). Superior to 6/5 spiro analogs (1,4-dioxa-8-azaspiro[4.5]decane) and monocyclic piperidine derivatives .

9-(2-Chloro-6-Fluorobenzoyl)-1,5-Dioxa-9-Azaspiro[5.5]Undecane

  • Structure : 2-Chloro-6-fluorobenzoyl substituent.
  • Activity: Not explicitly reported, but the electron-withdrawing halogen groups may enhance σ receptor binding or metabolic stability .

3,3-Dimethyl-1,5-Dioxa-9-Azaspiro[5.5]Undecane

  • Structure : Methyl groups at position 3.

Comparative Data Table

Compound Name Substituents Biological Activity Key Findings Reference
9-(Pyridine-3-sulfonyl)-...* Pyridine-3-sulfonyl σ Receptor modulation (inferred) Structural analogy suggests high target affinity.
9-Benzyl-3-phenyl-... (Compound 3) Benzyl, phenyl Anti-binge eating (3–7 mg/kg in rats) Effective σ1R antagonist; oxalate salt enhances stability.
Indolyl Azaspiroketal (41b–51b) Indole-Mannich base Anti-TB (MIC50 = 0.3–0.7 µM) 6/6 spiro ring outperforms 6/5 and monocyclic analogs.
9-(2-Chloro-6-fluorobenzoyl)-... 2-Chloro-6-fluorobenzoyl Undisclosed Halogenation may improve binding/metabolic stability.
1,5-Dioxa-9-azaspiro[5.5]undecane (Core) None (parent structure) Scaffold for drug design Rigid spirocyclic framework enhances conformational control.

*Target compound; activity inferred from structural analogs.

Key Research Findings

Anti-Binge Eating Activity :

  • Compound 3 reduces binge eating episodes in calorie-restricted rats via σ1R antagonism, demonstrating dose-dependent efficacy (3–7 mg/kg) .
  • Unlike siramesine (a σ2R ligand), spirocyclic analogs like Compound 3 show selectivity for σ1R, minimizing off-target effects .

Antimycobacterial Potency :

  • Mannich base derivatives with the 1,5-dioxa-9-azaspiro[5.5]undecane core exhibit submicromolar activity against M. tuberculosis, attributed to optimal lipophilicity and reduced steric hindrance .

Pharmacokinetic Challenges :

  • Some spirocyclic derivatives (e.g., Compound 4 in ) suffer from high intrinsic clearance in liver microsomes, necessitating structural optimization for improved metabolic stability .

Notes

Structural Insights :

  • The 6/6 spiro ring system (1,5-dioxa-9-azaspiro[5.5]undecane) provides superior bioactivity over smaller spirocycles (e.g., 6/5 rings) due to enhanced conformational rigidity and target engagement .
  • Electron-withdrawing groups (e.g., sulfonyl, halogen) improve σ receptor binding, while bulky substituents may reduce metabolic clearance .

Limitations and Future Directions: Direct data on 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane are sparse; further studies are needed to elucidate its pharmacokinetic and pharmacodynamic profiles. Comparative studies with non-spirocyclic σ receptor antagonists (e.g., siramesine) could clarify the advantages of the spiro scaffold .

Synthetic Considerations :

  • Acid-catalyzed cyclization and oxalate salt crystallization are common strategies for synthesizing stable spirocyclic derivatives .

Biological Activity

9-(Pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a spirocyclic framework and a sulfonyl group, suggest various biological activities that warrant detailed exploration.

  • Molecular Formula : C13H18N2O4S
  • Molecular Weight : 298.3580 g/mol
  • CAS Number : 1023049-68-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the sulfonyl group enhances binding affinity to target proteins, potentially modulating their activity. This interaction can lead to alterations in cellular signaling pathways, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane may exhibit the following biological activities:

  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation. Inhibition of sEH can lead to reduced inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases .
  • Cancer Therapeutics :
    • The compound's mechanism includes inhibition of geranylgeranyltransferase I (GGTase I), leading to the blockade of cancer cell proliferation via inactivation of downstream effectors like YAP1/TAZ. This pathway is crucial in various hyperproliferative disorders, including cancer .
  • Nephroprotective Effects :
    • In animal models, the compound demonstrated protective effects against kidney damage by lowering serum creatinine levels in models of anti-glomerular basement membrane glomerulonephritis, indicating its potential as a therapeutic agent for chronic kidney diseases .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

StudyFindings
Study on sEH Inhibition Identified as a potent sEH inhibitor; exhibited oral bioavailability and efficacy in reducing kidney injury markers in rat models.
Cancer Proliferation Studies Demonstrated effectiveness in inhibiting GGTase I activity, leading to reduced proliferation of cancer cells linked to YAP1/TAZ signaling pathways.
Nephroprotective Study Showed significant reduction in serum creatinine levels in specific rat models, supporting its use in renal protection strategies.

Comparative Analysis with Similar Compounds

The biological activity of 9-(pyridine-3-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can be compared with other spirocyclic compounds:

CompoundTarget ActivityUnique Features
1-Oxa-4,9-diazaspiro[5.5]undecanesEH InhibitionSimilar spirocyclic structure but different substituents affecting binding affinity .
SulfonamidesAntibacterialShares sulfonyl group but lacks the spirocyclic scaffold which may enhance selectivity for certain targets .

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